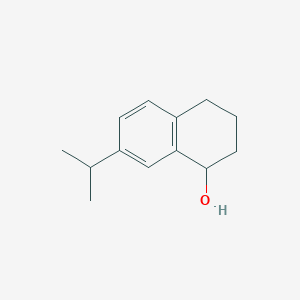

7-Isopropyl-1,2,3,4-tetrahydronaphthalen-1-ol

Description

7-Isopropyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C13H18O. It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and an isopropyl group is attached to the seventh carbon atom.

Properties

IUPAC Name |

7-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-9(2)11-7-6-10-4-3-5-13(14)12(10)8-11/h6-9,13-14H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIFFKJOSAREFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(CCCC2O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Isopropyl-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the catalytic hydrogenation of naphthalene derivatives. One common method is the hydrogenation of 7-isopropylnaphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . The reaction proceeds as follows:

C10H7CH(CH3)2+3H2→C13H18O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Isopropyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, catalytic hydrogenation using Pd/C.

Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, nitrating agents (HNO3/H2SO4).

Major Products Formed

Oxidation: Formation of 7-isopropyl-1,2,3,4-tetrahydronaphthalen-1-one or 7-isopropyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.

Reduction: Formation of more saturated derivatives like this compound.

Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

7-Isopropyl-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Isopropyl-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene, used as a hydrogen-donor solvent.

7-Isopropyl-1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol: A similar compound with a methyl group at the first carbon atom.

4-Isopropyl-1,6-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol: Another derivative with additional methyl groups.

Uniqueness

7-Isopropyl-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.

Biological Activity

7-Isopropyl-1,2,3,4-tetrahydronaphthalen-1-ol (CAS: 1423040-90-7) is a compound characterized by its tetrahydronaphthalene backbone, which includes an isopropyl group and a hydroxyl functional group. Its molecular formula is and it has a molecular weight of approximately 190.28 g/mol. This compound exhibits unique properties due to its structural configuration, leading to potential biological activities that are currently under investigation.

The presence of both hydrophobic (isopropyl group) and polar (hydroxyl group) characteristics makes this compound a versatile compound in chemical applications. Its unique structure allows for various interactions with biological systems, which may contribute to its pharmacological potential.

| Property | Value |

|---|---|

| Molecular Formula | C13H18O |

| Molecular Weight | 190.28 g/mol |

| CAS Number | 1423040-90-7 |

Biological Activity

Research indicates that compounds similar to this compound may exhibit anti-inflammatory , analgesic , and antimicrobial activities. These effects are attributed to their interactions with various biomolecules and metabolic pathways.

Preliminary studies suggest that this compound interacts with specific receptors or enzymes. The exact biological mechanisms remain under investigation; however, it is hypothesized that these interactions could lead to therapeutic applications in treating inflammatory conditions and infections.

Case Studies

- Anti-inflammatory Activity : A study demonstrated that compounds structurally related to 7-Isopropyl-1,2,3,4-tetrahydronaphthalen-1-ol showed significant inhibition of pro-inflammatory cytokines in vitro. The compound's ability to modulate inflammatory pathways suggests its potential use in chronic inflammatory diseases.

- Antimicrobial Effects : In another investigation, derivatives of tetrahydronaphthalene were tested against various bacterial strains. Results indicated that certain derivatives exhibited notable antimicrobial activity, warranting further exploration into the efficacy of 7-Isopropyl-1,2,3,4-tetrahydronaphthalen-1-ol against pathogenic microorganisms.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with several structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 6-Isopropyl-1,2,3,4-tetrahydronaphthalen-1-ol | C12H16O | Different position of the isopropyl group |

| 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol | C11H14O | Methyl instead of isopropyl |

| 6-Isobutyl-1-naphthol | C13H16O | Introduces different sterics |

The differences in biological activity among these compounds can be attributed to variations in their functional groups and steric arrangements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.